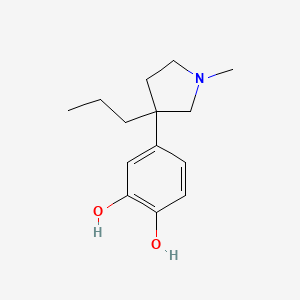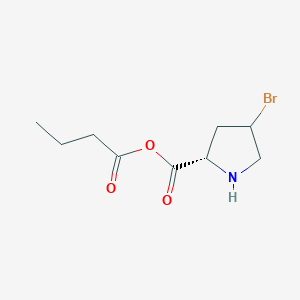
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The bromine substitution at the 4-position and the presence of a butyric anhydride moiety make this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride typically involves the following steps:
Formation of Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Anhydride Formation: The final step involves the formation of the butyric anhydride moiety. This can be achieved by reacting the carboxylic acid with butyric anhydride in the presence of a dehydrating agent like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Scientific Research Applications
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atom and the butyric anhydride moiety may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrrolidine-2-carboxylic acid: Similar structure but lacks the butyric anhydride moiety.
Pyrrolidine-2-carboxylic acid: Lacks both the bromine atom and the butyric anhydride moiety.
Butyric anhydride: Lacks the pyrrolidine ring and the bromine atom.
Uniqueness
(2S)-4-Bromopyrrolidine-2-carboxylic butyric anhydride is unique due to the combination of the bromine atom at the 4-position and the butyric anhydride moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14BrNO3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
butanoyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14BrNO3/c1-2-3-8(12)14-9(13)7-4-6(10)5-11-7/h6-7,11H,2-5H2,1H3/t6?,7-/m0/s1 |
InChI Key |
BSFRUXOTZQWLLI-MLWJPKLSSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1CC(CN1)Br |
Canonical SMILES |
CCCC(=O)OC(=O)C1CC(CN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
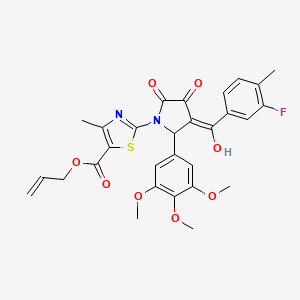

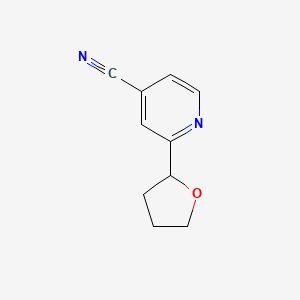
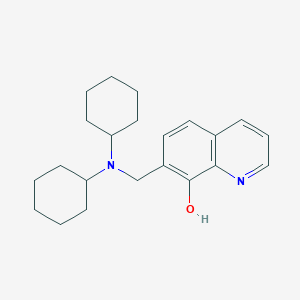
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
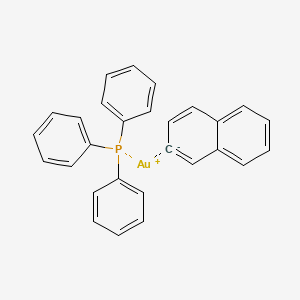
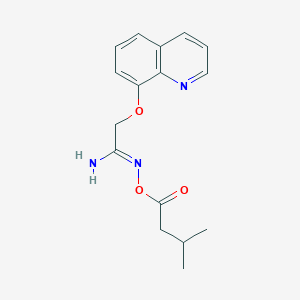


![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)
